1-(4-Aminophenyl)cyclopentanecarbonitrile

Vue d'ensemble

Description

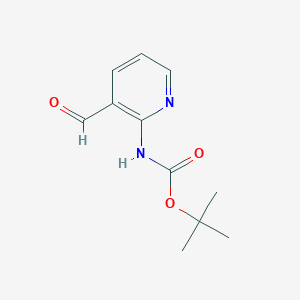

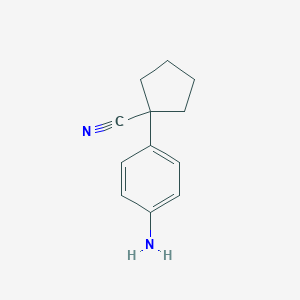

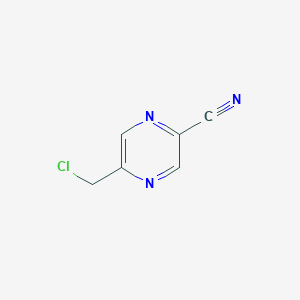

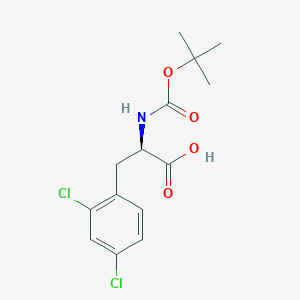

1-(4-Aminophenyl)cyclopentanecarbonitrile is a chemical compound with the molecular formula C12H14N2 and a molecular weight of 186.25 g/mol . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 1-(4-Aminophenyl)cyclopentanecarbonitrile involves the use of Li2CuCl4, where a nitrochlorobenzene-zinc reagent is added dropwise to a 1-chlorocyclopentanecarbonitrile solution .Molecular Structure Analysis

The molecular structure of 1-(4-Aminophenyl)cyclopentanecarbonitrile is represented by the SMILES notation: N#CC1 (C2=CC=C (N)C=C2)CCCC1 .Applications De Recherche Scientifique

Medicine: Targeted Cancer Therapy

1-(4-Aminophenyl)cyclopentanecarbonitrile is utilized as an intermediate in the synthesis of Apatinib , a tyrosine kinase inhibitor that selectively targets VEGFR2. It’s instrumental in blocking angiogenesis in tumor tissues, enhancing the efficacy of chemotherapy in certain cancer cells .

Biotechnology: Advanced Drug Synthesis

In biotechnological research, this compound serves as a precursor in developing novel drugs. Its role in the preparation of Apatinib-d8 Hydrochloride, a labeled version of Apatinib, underscores its importance in creating isotopically labeled compounds for pharmacokinetics .

Materials Science: Polymer Synthesis

The nitrile group in 1-(4-Aminophenyl)cyclopentanecarbonitrile can be a key functional group in synthesizing advanced polymers. These polymers could have potential applications in creating new materials with unique properties like enhanced durability or thermal stability .

Environmental Science: Eco-Friendly Processes

The synthesis process of this compound involves mild reaction conditions and uses readily available raw materials, leading to high yields and minimal environmental impact. This makes it a valuable compound in developing green chemistry protocols .

Analytical Chemistry: Chemical Analysis

This compound can be used as a standard or reference material in analytical methods such as NMR, HPLC, LC-MS, and UPLC. It helps in the accurate determination of chemical properties and the analysis of complex mixtures .

Pharmacology: Drug Development

In pharmacology, 1-(4-Aminophenyl)cyclopentanecarbonitrile is crucial for the development of new therapeutic agents. Its role in the synthesis of Apatinib, which is used to treat gastric cancer, highlights its significance in creating life-saving medications .

Chemical Engineering: Process Optimization

Chemical engineers may explore the use of 1-(4-Aminophenyl)cyclopentanecarbonitrile in optimizing chemical processes. Its predictable properties, such as boiling point and density, allow for the fine-tuning of reactions and scaling up production .

Nanotechnology: Nanomaterials Synthesis

While direct applications in nanotechnology are not explicitly documented, the reactive groups present in 1-(4-Aminophenyl)cyclopentanecarbonitrile could theoretically be used to attach to nanoparticles, potentially creating novel drug delivery systems or diagnostic tools .

Safety and Hazards

1-(4-Aminophenyl)cyclopentanecarbonitrile is classified as a Category 2 germ cell mutagen and a Category Chronic 2 hazard to the aquatic environment . It is suspected of causing genetic defects and is toxic to aquatic life with long-lasting effects . Safety measures include avoiding release to the environment, wearing protective equipment, and seeking medical advice if exposed .

Mécanisme D'action

Target of Action

1-(4-Aminophenyl)cyclopentanecarbonitrile, also known as ASISCHEM D50964 , is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s known that the compound can interact with its targets, leading to changes at the molecular level . The specifics of these interactions and the resulting changes are subject to further scientific investigation.

Propriétés

IUPAC Name |

1-(4-aminophenyl)cyclopentane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-9-12(7-1-2-8-12)10-3-5-11(14)6-4-10/h3-6H,1-2,7-8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIBAIULVBOBDED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354291 | |

| Record name | 1-(4-aminophenyl)cyclopentanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Aminophenyl)cyclopentanecarbonitrile | |

CAS RN |

115279-73-7 | |

| Record name | 1-(4-aminophenyl)cyclopentanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Aminophenyl)cyclopentanecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-Aminophenyl)cyclopentanecarbonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXS46PF85Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine](/img/structure/B111140.png)

![Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B111143.png)

![tert-butyl (1S,4S)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B111184.png)

![8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B111234.png)